molecular formula C20H18N2O2 B5017401 3-(acetylamino)-4-methyl-N-1-naphthylbenzamide

3-(acetylamino)-4-methyl-N-1-naphthylbenzamide

Cat. No. B5017401
M. Wt: 318.4 g/mol
InChI Key: XAAQLZBPSIVYEG-UHFFFAOYSA-N
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Description

3-(acetylamino)-4-methyl-N-1-naphthylbenzamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is commonly referred to as AMN082 and is a selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7). The mGluR7 receptor is a G-protein coupled receptor that is predominantly expressed in the central nervous system and has been implicated in a variety of physiological and pathological processes.

Mechanism of Action

AMN082 acts as a selective agonist for the 3-(acetylamino)-4-methyl-N-1-naphthylbenzamide receptor, which is a G-protein coupled receptor that is predominantly expressed in the central nervous system. When AMN082 binds to the this compound receptor, it activates a signaling cascade that ultimately leads to the inhibition of neurotransmitter release. This mechanism of action has been implicated in the anxiolytic and antidepressant effects of AMN082.
Biochemical and Physiological Effects:
AMN082 has been shown to have a variety of biochemical and physiological effects. In addition to its anxiolytic and antidepressant effects, AMN082 has been shown to inhibit the release of glutamate, which is a major excitatory neurotransmitter in the brain. This inhibition of glutamate release may have potential therapeutic applications in the treatment of a variety of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using AMN082 in lab experiments is its selectivity for the 3-(acetylamino)-4-methyl-N-1-naphthylbenzamide receptor. This allows researchers to study the specific effects of this compound activation without the confounding effects of other receptor systems. However, one limitation of using AMN082 is its relatively low potency, which can make it difficult to achieve consistent results in some experiments.

Future Directions

There are several potential future directions for research on AMN082 and the 3-(acetylamino)-4-methyl-N-1-naphthylbenzamide receptor. One area of interest is the potential therapeutic applications of AMN082 in the treatment of anxiety and depression. Another area of interest is the role of the this compound receptor in addiction, and the potential for AMN082 to be used in the treatment of addiction disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of AMN082 and the this compound receptor, and to identify potential side effects and limitations of its use in scientific research.

Synthesis Methods

The synthesis of AMN082 involves several steps, including the reaction of 4-methyl-1-naphthylamine with acetic anhydride to form N-acetyl-4-methyl-1-naphthylamine. This intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base to form the final product, 3-(acetylamino)-4-methyl-N-1-naphthylbenzamide. The overall yield of this synthesis is typically around 25%.

Scientific Research Applications

AMN082 has been used extensively in scientific research to study the function of the 3-(acetylamino)-4-methyl-N-1-naphthylbenzamide receptor. This receptor has been implicated in a variety of physiological and pathological processes, including anxiety, depression, pain, and addiction. AMN082 has been shown to have anxiolytic and antidepressant effects in animal models, and may have potential therapeutic applications in the treatment of these disorders.

properties

IUPAC Name

3-acetamido-4-methyl-N-naphthalen-1-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-13-10-11-16(12-19(13)21-14(2)23)20(24)22-18-9-5-7-15-6-3-4-8-17(15)18/h3-12H,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAQLZBPSIVYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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